

Steric Hindrance Effects in 2-tert-Butylaniline: An In-depth Technical Guide

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Compound of Interest

Compound Name: **2-tert-Butylaniline**

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The strategic placement of bulky functional groups to modulate a molecule's reactivity and properties is a cornerstone of modern chemical and pharmaceutical sciences. Among these, the tert-butyl group stands out for its significant steric bulk. This guide provides a comprehensive technical overview of the profound steric hindrance effects exerted by the tert-butyl group in the ortho position of the aniline ring, focusing on **2-tert-Butylaniline**. We will delve into its synthesis, spectroscopic characteristics, reactivity, and structural features, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Synthesis of 2-tert-Butylaniline

The most common and straightforward method for the synthesis of **2-tert-Butylaniline** is the Friedel-Crafts alkylation of aniline. This reaction typically involves the use of an alkylating agent such as tert-butyl chloride or methyl tert-butyl ether in the presence of a catalyst.

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation

Materials:

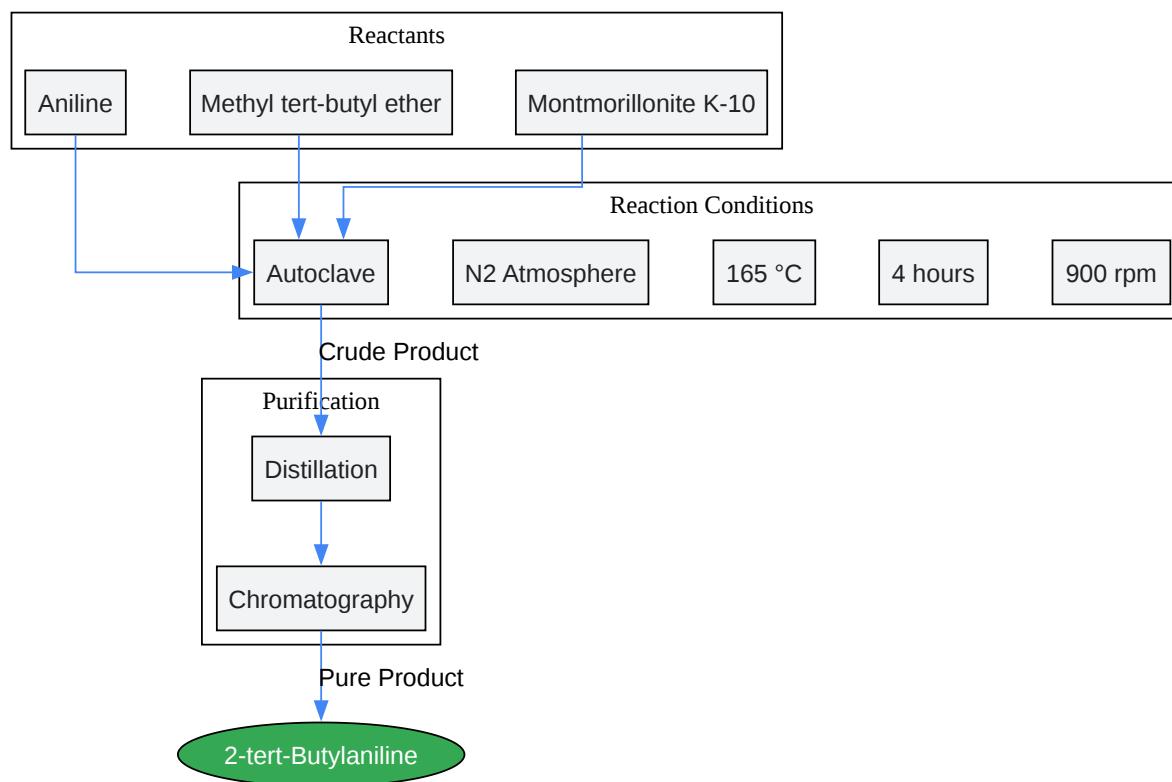
- Aniline
- Methyl tert-butyl ether (MTBE)

- Montmorillonite K-10 clay catalyst
- Nitrogen gas
- Autoclave reactor with mechanical stirring and temperature control

Procedure:

- In a 100 mL autoclave, combine aniline (1.118 g, 0.012 mol), methyl tert-butyl ether (4.23 g, 0.048 mol), and montmorillonite K-10 catalyst (3.83 g).
- Purge the autoclave with nitrogen gas five times to ensure an inert atmosphere.
- Heat the reaction mixture to 165 °C while stirring mechanically at 900 rpm.
- Maintain the reaction at this temperature for 4 hours.
- After the reaction is complete, cool the mixture to room temperature.
- The product, **2-tert-butylaniline**, can then be purified by distillation and chromatography to achieve a purity of up to 98%.[\[1\]](#)

Logical Workflow for Synthesis:

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Caption: Workflow for the synthesis of **2-tert-butylaniline**.

Spectroscopic and Physical Properties

The steric hindrance in **2-tert-butylaniline** influences its spectroscopic and physical properties.

Spectroscopic Data

Spectroscopic Data	2-tert-Butylaniline	2,4,6-Tri-tert-butylaniline (for comparison)
¹ H NMR (CDCl ₃ , ppm)	Aromatic H: δ 6.72-7.43, NH ₂ : δ 3.96 (br s), tert-Butyl H: δ 1.30 (s, 9H)	Aromatic H: δ 7.15 (s, 2H), NH ₂ : δ 4.88 (s, 2H), p-tert-Butyl H: δ 1.30 (s, 9H), o-tert-Butyl H: δ 1.43 (s, 18H)
¹³ C NMR (CDCl ₃ , ppm)	Quaternary C (tert-Butyl): ~34, Methyl C (tert-Butyl): ~31, Aromatic C: ~118-147	Quaternary C (p-tert-Butyl): 34.1, Quaternary C (o-tert-Butyl): 31.4, Methyl C (p-tert-Butyl): 31.4, Methyl C (o-tert-Butyl): 31.4, Aromatic C: 121.5, 136.2, 137.9, 142.9
IR (cm ⁻¹)	N-H stretch: 3300-3500 (m), C-H (aliphatic) stretch: 2850-3000 (s), C-H (aromatic) stretch: 3000-3100 (m), Aromatic C=C bend: 1500-1700 (m,m), C-H (aromatic) bend: 680-860 (s)	N-H stretch: ~3480, ~3390, C-H stretch: ~2950
UV-Vis (nm)	λ _{max} is expected to show a bathochromic (red) shift compared to aniline (~280 nm) due to the electron-donating tert-butyl group.	-

Note: Specific, fully assigned high-resolution spectra for **2-tert-butylaniline** are not readily available in the cited literature. The data presented is based on typical values for substituted anilines and data from closely related compounds.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Physical Properties

Property	Value
Molecular Formula	C ₁₀ H ₁₅ N
Molecular Weight	149.23 g/mol
Appearance	Clear pale yellow to red-brown liquid
Melting Point	-60 °C
Boiling Point	123-124 °C at 17 mmHg
Density	0.957 g/mL at 25 °C

[1][12]

Impact of Steric Hindrance on Reactivity

The bulky tert-butyl group ortho to the amino group creates significant steric shielding, dramatically reducing the nucleophilicity of the nitrogen atom. This has profound implications for its reactivity, particularly in reactions involving the amino group.

Acylation Reactions

The rate of acylation is significantly retarded in **2-tert-butylaniline** compared to aniline and less hindered anilines. The steric bulk of the tert-butyl group impedes the approach of the acylating agent to the nitrogen atom.

Relative Rates of Acylation with Benzoyl Chloride:

Aniline Derivative	Substituents (R)	Relative Rate Constant (k_rel)
Aniline	H	1
2-Methylaniline	CH ₃	~0.1
2,6-Dimethylaniline	CH ₃ , CH ₃	~0.001
2-tert-Butylaniline	C(CH ₃) ₃	Significantly less than 0.001 (Negligible)
2,6-Di-tert-butylaniline	C(CH ₃) ₃ , C(CH ₃) ₃	Negligible

This data illustrates a clear trend: increasing steric bulk drastically decreases the rate of acylation.

Experimental Protocol: N-Acetylation of an Aniline Derivative (General Procedure)

This protocol for aniline can be adapted for **2-tert-butylaniline**, though significantly longer reaction times and/or more forcing conditions would be expected.

Materials:

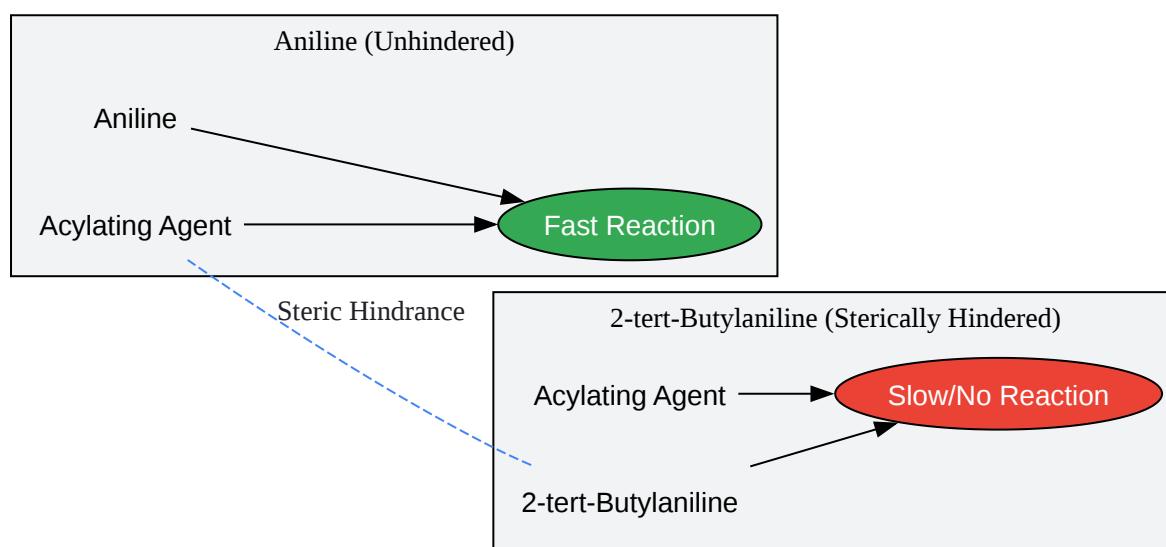
- Aniline (or **2-tert-butylaniline**)
- Acetyl chloride
- Pyridine (as a base and solvent)
- Ice bath
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve the aniline derivative in pyridine.
- Cool the solution in an ice bath.

- Slowly add acetyl chloride to the stirred solution.
- Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
- Pour the reaction mixture into cold water to precipitate the product.
- Collect the solid product by vacuum filtration and wash with water.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure N-acetylated product.[13][14][15][16]

Logical Diagram of Steric Hindrance in Acylation:



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Caption: Steric hindrance slows down the acylation of **2-tert-butylaniline**.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

Despite the steric hindrance, **2-tert-butylaniline** can participate in certain reactions, such as the copper-catalyzed N-arylation of 2-chlorobenzoic acid (an Ullmann condensation). This reaction is valuable for the synthesis of N-aryl anthranilic acids, which are important pharmaceutical precursors.

Experimental Protocol: Copper-Catalyzed N-Arylation

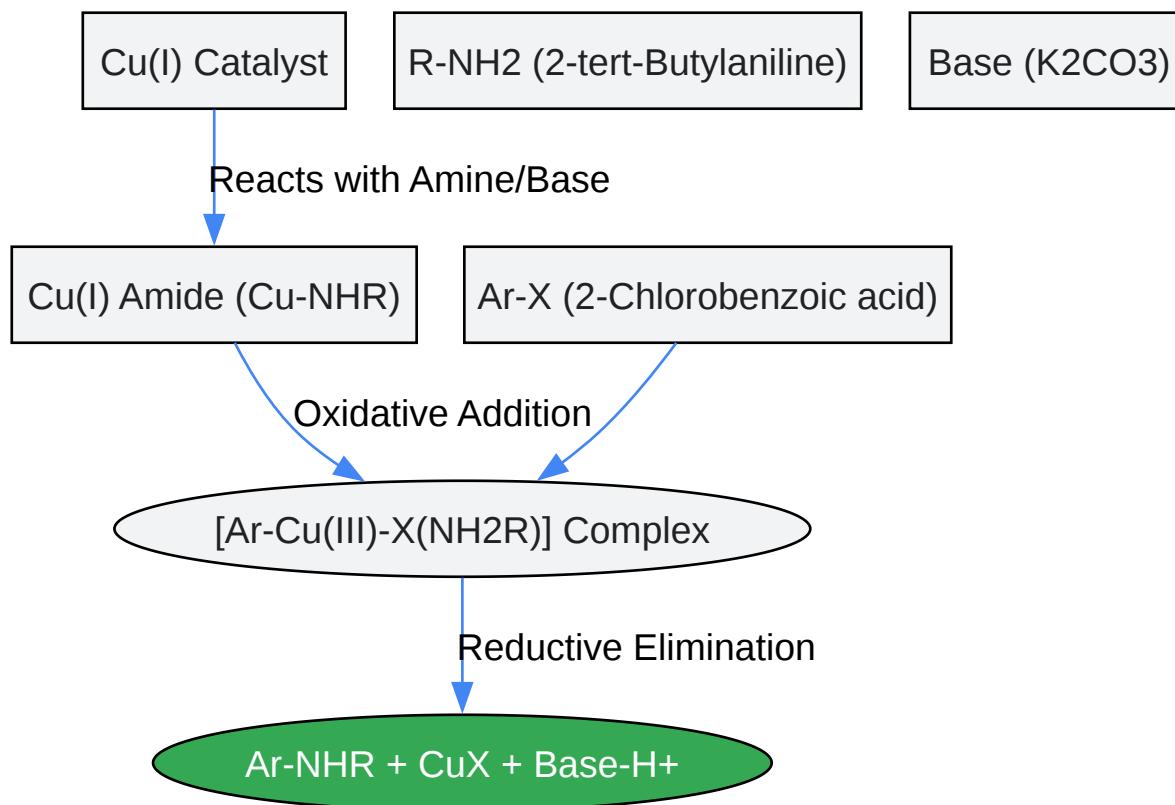
Materials:

- 2-Chlorobenzoic acid
- **2-tert-Butylaniline**
- Copper(I) iodide (CuI)
- Potassium carbonate (K_2CO_3)
- 2-Ethoxyethanol (solvent)
- Nitrogen gas
- Standard laboratory glassware for reflux

Procedure:

- To a round-bottom flask, add 2-chlorobenzoic acid (1.0 mmol), **2-tert-butylaniline** (1.1 mmol), CuI (0.1 mmol), and K_2CO_3 (2.0 mmol).
- Add 2-ethoxyethanol (3 mL) as the solvent.
- Flush the flask with nitrogen and heat the mixture at reflux (approximately 130 °C) for 24 hours.
- After cooling, the reaction mixture is worked up by acidification and extraction to isolate the N-(2-tert-butylphenyl)anthranilic acid product.

Proposed Mechanism for the Ullmann Condensation:

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Caption: Proposed mechanism for the copper-catalyzed Ullmann condensation.

Structural Characteristics

The presence of the bulky tert-butyl group in the ortho position forces the C-N bond and the amino group to be slightly out of the plane of the aromatic ring. This can impact the conjugation of the nitrogen lone pair with the aromatic system. While a crystal structure for **2-tert-butylaniline** itself is not readily available, data from the closely related 2,4,6-tri-tert-butylaniline provides insight into the expected structural parameters.

Crystallographic Data for 2,4,6-Tri-tert-butylaniline:

Parameter	Value
Crystal System	Orthorhombic
Space Group	Pnma
a (Å)	9.2210
b (Å)	18.157
c (Å)	10.3180
α, β, γ (°)	90

[3]

Due to steric repulsion between the ortho-tert-butyl groups and the amino group, an increase in the C-C-N bond angle and a slight lengthening of the C-N bond compared to aniline would be expected.

Conclusion

The ortho-tert-butyl group in **2-tert-butylaniline** exerts a dominant steric influence that profoundly dictates its chemical behavior. This is most evident in the significant reduction in the reactivity of the amino group towards reactions like acylation. However, this steric shielding does not render the molecule inert, as it can still participate in reactions such as copper-catalyzed N-arylation. The unique reactivity profile of **2-tert-butylaniline** makes it a valuable building block in organic synthesis, particularly when selective reaction at other positions on the aniline ring is desired, or for the synthesis of sterically encumbered ligands and pharmaceutical intermediates. Understanding and harnessing the steric effects of the tert-butyl group is a powerful tool for chemists in the design and synthesis of complex molecules with tailored properties.

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